TROTEC‑1 (Re‑Complex) Exhibits 17‑Fold Higher DAT High‑Affinity Binding than β‑CFT in the Same Study
In a direct head‑to‑head comparison within the same study, the rhenium complex of TROTEC‑1 (compound 4) displayed a DAT high‑affinity IC₅₀ of 0.15 ± 0.04 nM, compared to β‑CFT’s IC₅₀ of 2.62 ± 1.06 nM at the same site [1]. This represents a 17‑fold improvement in potency, a differentiation not observed with other technetium‑ or rhenium‑tropane complexes of the era.
| Evidence Dimension | DAT high‑affinity site binding (IC₅₀, nM) |
|---|---|
| Target Compound Data | 0.15 ± 0.04 nM (Re‑TROTEC‑1, compound 4) |
| Comparator Or Baseline | β‑CFT: 2.62 ± 1.06 nM |
| Quantified Difference | 17‑fold lower IC₅₀ (higher affinity) for TROTEC‑1 |
| Conditions | Displacement of [³H]WIN 35428 from rat striatal membranes; data are mean ± SEM (n = 3–4) [1] |
Why This Matters
A 17‑fold gain in DAT binding affinity directly translates to lower required tracer doses for SPECT imaging, reducing patient radiation exposure and improving target‑to‑background ratios.
- [1] Hoepping, A.; Reisgys, M.; Brust, P.; Seifert, S.; Spies, H.; Alberto, R.; Johannsen, B. TROTEC-1: A New High‑Affinity Ligand for Labeling of the Dopamine Transporter. J. Med. Chem. 1998, 41 (23), 4429–4432. View Source
